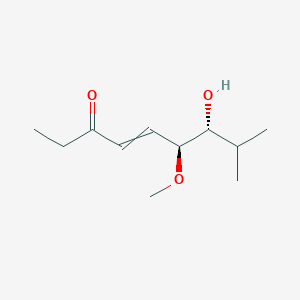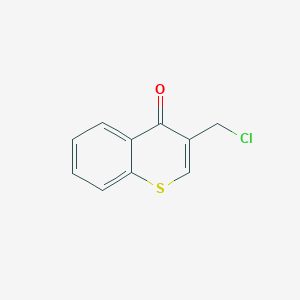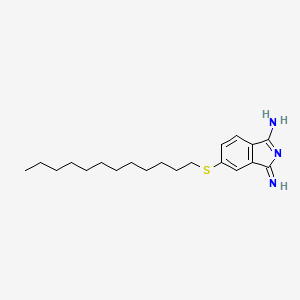![molecular formula C26H25NO3 B14273557 6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one CAS No. 136858-52-1](/img/structure/B14273557.png)
6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a phenalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one typically involves multi-step organic reactions. One common method involves the reaction of a phenalenone derivative with a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenalenone derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated version of the compound.
Aplicaciones Científicas De Investigación
6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A compound with similar structural features and potential herbicidal activity.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride: Another compound with a morpholine ring and potential pharmaceutical applications.
Uniqueness
6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one is unique due to its phenalenone core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific interactions with biological targets or unique material properties.
Propiedades
Número CAS |
136858-52-1 |
|---|---|
Fórmula molecular |
C26H25NO3 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
6-morpholin-4-yl-2-phenyl-3-propan-2-yloxyphenalen-1-one |
InChI |
InChI=1S/C26H25NO3/c1-17(2)30-26-21-11-12-22(27-13-15-29-16-14-27)19-9-6-10-20(24(19)21)25(28)23(26)18-7-4-3-5-8-18/h3-12,17H,13-16H2,1-2H3 |
Clave InChI |
XZOCXJNBJKPKQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)N4CCOCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)



![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)




![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)

